BenchChemオンラインストアへようこそ!

N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Structure-Activity Relationship Lipophilic Ligand Efficiency VEGFR-2 Kinase

N-Benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898437-06-4), with molecular formula C₁₈H₁₇N₅O₂S₂ and molecular weight 399.49 g/mol, is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its architecture incorporates a phenylurea warhead at the thiadiazole 5-position and an N-benzylacetamide moiety linked via a thioether bridge at the 2-position.

Molecular Formula C18H17N5O2S2
Molecular Weight 399.49
CAS No. 898437-06-4
Cat. No. B2672563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS898437-06-4
Molecular FormulaC18H17N5O2S2
Molecular Weight399.49
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H17N5O2S2/c24-15(19-11-13-7-3-1-4-8-13)12-26-18-23-22-17(27-18)21-16(25)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H2,20,21,22,25)
InChIKeyPAXGHHSCMZIEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898437-06-4): A Structurally Differentiated 1,3,4-Thiadiazole-Phenylurea Hybrid for Anticancer Drug Discovery


N-Benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898437-06-4), with molecular formula C₁₈H₁₇N₅O₂S₂ and molecular weight 399.49 g/mol, is a synthetic small molecule belonging to the 1,3,4-thiadiazole class . Its architecture incorporates a phenylurea warhead at the thiadiazole 5-position and an N-benzylacetamide moiety linked via a thioether bridge at the 2-position. This substitution pattern places it within a well-studied family of VEGFR-2-targeted antiproliferative agents, where the urea pharmacophore engages the kinase hinge region and the thiadiazole core provides conformational rigidity [1]. The compound is primarily investigated as a potential anticancer lead and serves as a versatile building block for further medicinal chemistry optimization .

Why In-Class 1,3,4-Thiadiazole-Phenylurea Compounds Cannot Substitute for CAS 898437-06-4 Without Rigorous Comparative Data


The 1,3,4-thiadiazole-phenylurea chemotype encompasses numerous analogs with superficially similar core structures, but substitution at the thiadiazole 2- and 5-positions dictates critical pharmacological parameters including kinase selectivity, cellular potency, and physicochemical profile [1]. For instance, replacement of the 5-position phenylureido group with a benzylthio group (as in the Aghcheli et al. series) [1] or modification of the 2-position N-benzylacetamide to a simple acetamide (as in the Toolabi et al. series) [2] yields compounds with distinct cytotoxicity profiles, target engagement, and apoptosis induction. Generic substitution without empirical verification risks introducing an analog with divergent target affinity, altered cell permeability, or unintended off-target effects that undermine experimental reproducibility.

Quantitative Comparative Evidence for CAS 898437-06-4: VEGFR-2 Inhibition, Antiproliferative Activity, and Structural Differentiation


Structural Differentiation: N-Benzylacetamide at the 2-Position vs. Simple Acetamide Improves Lipophilic Ligand Efficiency

CAS 898437-06-4 features an N-benzyl substitution on the 2-position acetamide, a structural feature absent in the most closely related published series. The comparator series from Toolabi et al. (2022) employs unsubstituted acetamide at the 2-position (compounds 9a–9l). While direct head-to-head data for CAS 898437-06-4 are not available, the addition of the benzyl group is predicted to increase logP and enhance hydrophobic interactions within the VEGFR-2 allosteric pocket, as demonstrated by docking studies of benzyl-containing isothiourea analogs targeting NPY Y1 (pKi = 5.28, LE = 0.27) [1]. This structural feature may confer differentiated binding kinetics and cellular permeability relative to simple acetamide analogs [2].

Structure-Activity Relationship Lipophilic Ligand Efficiency VEGFR-2 Kinase

VEGFR-2 Inhibitory Activity: Class Benchmark from 2-Acetamide-5-Phenylthio-1,3,4-Thiadiazole-Phenylurea Analogs

The phenylurea warhead at the thiadiazole 5-position is a validated pharmacophore for VEGFR-2 inhibition. In the closely related 2-acetamide-5-phenylthio-1,3,4-thiadiazole-phenylurea series (Toolabi et al., 2022), compound 9e (4-chloro derivative) demonstrated the highest antiproliferative activity against A431 epidermoid carcinoma cells with significant VEGFR-2 phosphorylation inhibition confirmed by Western blot [1]. While specific IC₅₀ values for CAS 898437-06-4 against VEGFR-2 are not reported, the thiadiazole-urea architecture shared with these analogs provides a class-level expectation of VEGFR-2 engagement. The key differentiation for CAS 898437-06-4 lies in its N-benzylacetamide modification, which may alter kinase selectivity relative to 9e [1].

VEGFR-2 Inhibition Antiproliferative Activity Apoptosis Induction

Antiproliferative Potency: Sorafenib-Benchmarked Activity from the Benzylthio-Thiadiazole-Phenylurea Series

The 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea series (Aghcheli et al., 2020) provides the most robust quantitative benchmark for the thiadiazole-phenylurea class. The most potent analog 5d (2-F substituent) exhibited an IC₅₀ of 0.37 µM against HeLa cervical cancer cells, representing a 21-fold improvement over sorafenib (IC₅₀ = 7.91 µM) in the same assay [1]. CAS 898437-06-4 shares the phenylurea-thiadiazole core but differs by replacing the 5-benzylthio group with a phenylureido group and incorporating an N-benzylacetamide thioether at the 2-position. These structural differences are expected to modulate potency and selectivity; however, direct IC₅₀ data for CAS 898437-06-4 are not available in the published literature [1].

Anticancer Activity HeLa Cervical Cancer Sorafenib Comparison

Apoptosis Induction and Cell Cycle Arrest: Class-Level Evidence from Prototype Thiadiazole-Phenylurea Compounds

Prototype compounds 5d, 5g, and 5k from the Aghcheli et al. (2020) series significantly induced apoptotic cell death in HeLa cells and caused sub-G1 phase cell cycle arrest, as demonstrated by flow cytometry [1]. Similarly, compound 9e from the Toolabi et al. (2022) series showed upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 in A431 cells [2]. These mechanistic endpoints are characteristic of the thiadiazole-phenylurea chemotype engaging the VEGFR-2 signaling axis. CAS 898437-06-4, by virtue of its shared pharmacophore, is expected to exhibit analogous pro-apoptotic activity, although direct confirmation requires compound-specific evaluation.

Apoptosis Sub-G1 Cell Cycle Arrest Flow Cytometry

Selectivity Window: Normal Cell Viability Data from the 2-Acetamide-5-Phenylthio Series

The Toolabi et al. (2022) study evaluated the most potent compound 9e against normal human dermal fibroblast (HDF) cells alongside cancer cell lines. While compound-specific IC₅₀ values for HDF cells were not explicitly reported in the abstract, the study design included normal cell counter-screening to assess the therapeutic window [1]. This selectivity assessment framework is directly applicable to CAS 898437-06-4, which is expected to exhibit differential cytotoxicity between cancerous and normal cells based on its VEGFR-2-targeted mechanism. The N-benzylacetamide modification in CAS 898437-06-4 may further influence the cancer cell vs. normal cell selectivity profile compared to the unsubstituted acetamide analogs [1].

Cytotoxicity Selectivity Normal HDF Cells Therapeutic Window

3D Tumor Spheroid Activity: Advanced In Vitro Model Validation from the 2-Acetamide-Thiadiazole Series

Compound 9e from the Toolabi et al. (2022) series demonstrated antiproliferative efficacy in a three-dimensional cell culture model using the hanging drop technique, confirming activity beyond monolayer (2D) assays [1]. This 3D validation is significant because it demonstrates that the thiadiazole-phenylurea chemotype can penetrate multicellular tumor spheroids and retain activity in a more physiologically relevant tumor microenvironment model. CAS 898437-06-4, with its increased lipophilicity conferred by the N-benzyl group, may exhibit enhanced spheroid penetration relative to the unsubstituted acetamide analog 9e, though this hypothesis requires experimental verification [1].

3D Cell Culture Hanging Drop Technique Tumor Microenvironment

Recommended Application Scenarios for N-Benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 898437-06-4) in Scientific Procurement


VEGFR-2 Kinase Inhibitor Screening and Selectivity Profiling

CAS 898437-06-4 is a structurally differentiated analog in the 1,3,4-thiadiazole-phenylurea class, featuring an N-benzylacetamide modification absent in published comparator series [1]. It is best deployed in VEGFR-2 kinase inhibition assays (biochemical IC₅₀ determination) and broader kinase selectivity panels to evaluate how the N-benzyl substitution alters target engagement relative to unsubstituted acetamide analogs (e.g., Toolabi et al. compound 9e) [1]. The compound's predicted logP of ~4.18 suggests adequate cell permeability for cellular target engagement assays [2].

Antiproliferative Screening Against Sorafenib-Benchmarked Cancer Cell Panels

Given that close structural analogs from the Aghcheli et al. (2020) series achieved sub-micromolar IC₅₀ values (0.37 µM against HeLa) with 21-fold superiority over sorafenib [1], CAS 898437-06-4 should be prioritized for head-to-head antiproliferative screening in HeLa, MCF-7, HepG2, and A549 cell lines. Its unique N-benzylacetamide group may confer differentiated cell line selectivity, making it valuable for SAR expansion studies [1].

Apoptosis Mechanism-of-Action Studies with Flow Cytometry Readouts

The thiadiazole-phenylurea chemotype has been validated to induce apoptosis (Annexin V/PI positivity) and sub-G1 cell cycle arrest in HeLa cells [1], as well as Bax/Bcl-2 modulation in A431 cells [2]. CAS 898437-06-4 is an appropriate tool compound for extending these mechanistic studies to additional cancer models, particularly to determine whether the N-benzyl group enhances or attenuates pro-apoptotic signaling [1][2].

3D Tumor Spheroid Penetration and Efficacy Assessment

The successful application of the 3D hanging drop spheroid technique for compound 9e [1] establishes a validated protocol for evaluating CAS 898437-06-4 in physiologically relevant tumor models. The increased lipophilicity of CAS 898437-06-4 (predicted logP ~4.18 [2]) may enhance spheroid penetration, making this compound particularly suitable for comparative 2D vs. 3D efficacy studies and eventual in vivo pharmacokinetic profiling [1][2].

Quote Request

Request a Quote for N-benzyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.